Acrylamide - 9082-06-8

Acrylamide

Catalog Number: EVT-7904649
CAS Number: 9082-06-8
Molecular Formula: C3H5NO
C3H5NO
CH2=CH-CONH2
Molecular Weight: 71.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acrylamide is a white, odorless, crystalline solid that is soluble in water, ethanol, and acetone. [] It is classified as a vinyl monomer due to the presence of a vinyl group (CH2=CH-) in its structure. [] While acrylamide has various industrial applications, its presence in food has raised significant concerns due to its potential health risks. [, ] This analysis will focus on its role in scientific research, particularly its formation in food and its toxicological effects.

Source and Classification

Acrylamide can be derived from several sources, including:

  • Industrial Production: Mainly synthesized through the hydration of acrylonitrile using various catalysts.
  • Food Processing: Forms naturally during the cooking of starchy foods at temperatures exceeding 120 °C (248 °F), particularly through the Maillard reaction .

Acrylamide is classified as a vinyl-substituted primary amide and is recognized for its potential health risks, including its classification as a probable human carcinogen by some health organizations .

Synthesis Analysis

Methods of Synthesis

Acrylamide can be synthesized through several methods:

  1. Hydration of Acrylonitrile: The most common industrial method involves the catalytic hydration of acrylonitrile in the presence of water. This reaction can be catalyzed by:
    • Sulfuric acid
    • Copper-based catalysts
    • Biological enzymes .
  2. Biological Processes: Recent advancements have introduced biological methods using microbial enzymes to convert acrylonitrile into acrylamide. This approach offers higher efficiency and purity without the need for metal ion exchange .

Technical Details

  • Catalytic Hydration: In one method, acrylonitrile is reacted with water at elevated temperatures (around 120 °C) in a reactor equipped with a catalyst separator. The process typically yields an aqueous solution of acrylamide, which may require further purification steps to remove unreacted acrylonitrile and other impurities .
  • Biological Catalysis: Utilizing strains such as Corynebacterium propinquum allows for the conversion of acrylonitrile to acrylamide under milder conditions, enhancing product quality and reducing environmental impact .
Molecular Structure Analysis

Structure and Data

The molecular structure of acrylamide consists of a vinyl group (CH2=CH\text{CH}_2=\text{CH}) attached to a carbonyl group (C O \text{C O }) and an amine group (NH2\text{NH}_2). The structural formula can be represented as:

H2C=CHC(=O)NH2\text{H}_2C=CH-C(=O)-NH_2

Key data regarding acrylamide includes:

  • Molecular Weight: Approximately 71.08 g/mol
  • Melting Point: 84 °C (183 °F)
  • Boiling Point: 125 °C (257 °F) at 0.1 mmHg
  • Solubility: Highly soluble in water and polar organic solvents .
Chemical Reactions Analysis

Reactions and Technical Details

Acrylamide participates in various chemical reactions, notably:

  1. Polymerization: Acrylamide readily undergoes free radical polymerization to form polyacrylamide, which is widely used in various industrial applications.
  2. Formation during Cooking: Acrylamide forms during the thermal processing of food through complex reactions involving amino acids (particularly asparagine) and reducing sugars under high temperatures (above 120 °C). This process is significantly influenced by cooking methods such as frying, baking, or roasting .
Mechanism of Action

Process and Data

Studies indicate that acrylamide levels in food can vary significantly based on cooking temperature and duration; for instance, levels can reach up to 4000 µg/kg at temperatures around 190 °C .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Density: Approximately 1.122 g/cm³
  • Melting Point: 84 °C (183 °F)
  • Solubility: Soluble in water and organic solvents like ethanol and acetone.

Chemical Properties

  • Stability: Acrylamide is stable under normal conditions but can polymerize upon exposure to heat or light.
  • Reactivity: It reacts with strong oxidizing agents and can form adducts with nucleophiles due to its electrophilic nature.

Relevant analyses show that while acrylamide itself has low toxicity in terms of acute exposure, chronic exposure raises concerns due to its potential carcinogenic effects linked to dietary sources .

Applications

Acrylamide finds extensive applications across various fields:

  1. Polymer Production: The primary use of acrylamide is in the production of polyacrylamide, which serves as a thickening agent in water treatment processes.
  2. Biochemistry and Medicine: Polyacrylamide gels are commonly used in electrophoresis for protein separation.
  3. Industrial Uses: It is utilized in oil recovery processes, soil conditioning agents, and as a flocculant in wastewater treatment.

Despite its beneficial applications, ongoing research continues to monitor its safety profile due to health concerns associated with dietary exposure from cooked foods .

Formation Mechanisms and Pathways in Food Systems

Maillard Reaction Dynamics and Asparagine-Reducing Sugar Interactions

The Maillard reaction is the dominant pathway for acrylamide formation, involving a cascade of non-enzymatic reactions between free asparagine (ASN) and reducing sugars (e.g., glucose, fructose). The initial Schiff base formation between the α-amino group of asparagine and the carbonyl group of reducing sugars undergoes rapid decarboxylation to yield azomethine ylide. This intermediate decomposes via three primary routes:

  • Direct deprotonation to acrylamide
  • Hydrolysis to 3-aminopropionamide (3-APA), followed by dehydration
  • Reaction with α-dicarbonyls (e.g., glyoxal) generated from sugar degradation [3] [8]

Key influencing factors:

  • Asparagine concentration: Cereals like rye and sulfur-deficient wheat accumulate 20–30× more free asparagine, drastically increasing acrylamide potential [3] [10].
  • pH: Alkaline conditions (pH > 8) accelerate Schiff base formation, while acidic environments (pH < 5) protonate asparagine’s amino group, inhibiting reactivity [7] [8].
  • Sugar type: Fructose generates acrylamide 1.5–2× faster than glucose due to greater open-chain reactivity [8].

Table 1: Asparagine-Reducing Sugar Interactions in Acrylamide Formation

FactorEffect on AcrylamideMechanistic Basis
High asparagine wheat200–400% increaseSulfur deficiency upregulates asparagine synthetase
Fructose (vs. glucose)50–100% higher yieldEnhanced open-chain carbonyl reactivity
pH 8.0 (vs. pH 5.0)3–5× elevationDeprotonation of asparagine’s α-amino group
Addition of thiols (e.g., cysteine)38–98% reductionNucleophilic trapping of azomethine ylide

Sulfur-containing compounds (e.g., glutathione) inhibit acrylamide by:

  • Competing with asparagine for carbonyl groups
  • Trapping dicarbonyl intermediates
  • Forming Michael adducts with pre-formed acrylamide [7].

Thermal Degradation of Lipid-Protein Complexes in Starchy Matrices

Starch-rich foods develop ternary starch-lipid-protein complexes during thermal processing, which modulate acrylamide formation. Wheat starch (amylose) forms V-type helical inclusion complexes with lipids (e.g., lauric acid). β-Lactoglobulin (βLG) subsequently binds via hydrophobic interactions and hydrogen bonds, creating ordered semi-crystalline structures [1] [5]. These complexes influence acrylamide through two mechanisms:

  • Lipid oxidation: Unsaturated oils degrade at >170°C to acrolein, which oxidizes to acrylic acid and reacts with ammonia (from Strecker degradation) forming acrylamide [8] [9].
  • Precursor sequestration: Complexation with amylose reduces free asparagine and lipid availability, but Maillard reaction acceleration at complex interfaces may dominate, increasing net acrylamide by 15–30% [1] [5].

Table 2: Impact of Lipid-Protein-Starch Complexes on Acrylamide

Complex TypeFormation ConditionsAcrylamide EffectStructural Basis
Binary (starch-lauric acid)90–95°C, slow cooling10–15% reductionAmylose helices sequester lipids
Ternary (starch-lauric acid-βLG)75–95°C, rapid cooling15–30% increaseProtein-lipid binding enhances Maillard
Degraded lipid complexes>170°C, prolonged heating40–60% increaseAcrolein release from oxidized lipids

Cooling rate critically determines complex morphology: Rapid cooling (10°C/min) promotes amorphous ternary complexes with higher acrylamide, while slow cooling (1°C/min) favors crystalline binary complexes with lower acrylamide [5].

Role of Processing Parameters (Time-Temperature Profiles, Moisture Content)

Time-temperature combinations non-linearly govern acrylamide kinetics:

  • Threshold temperature: Acrylamide forms ≥120°C, with yields peaking at 160–180°C for most cereals. Beyond 180°C, pyrolysis dominates, reducing yields by 20–40% [3] [8].
  • Time dependence: At 160°C, acrylamide increases linearly during the first 15 min of baking/frying, then plateaus as precursor depletion outweighs formation [4] [10].

Moisture content mediates reaction pathways:

  • Low water activity (aw 0.6–0.7) maximizes acrylamide by concentrating reactants and facilitating Maillard intermediates [8].
  • High-pressure steam (blanching) pre-treatment reduces potato acrylamide by 60–80% through asparagine leaching [10].

Table 3: Processing Parameter Optimization for Acrylamide Mitigation

ParameterHigh-Risk ConditionLow-Risk ConditionAcrylamide Change
Final cooking temperature180°C150°C70–90% reduction
Moisture content (aw)0.65>0.85 or <0.450–75% reduction
Frying time8 min at 175°C5 min at 175°C40–60% reduction
Cooling rate post-heatingSlow (1°C/min)Rapid (10°C/min)15–30% reduction (binary complexes)

Vacuum baking (<500 mbar) lowers effective temperature by 25°C, reducing acrylamide by 50–70% without compromising browning [10].

Non-Thermal Formation Pathways in Fermented and Acidic Food Matrices

Fermentation-mediated depletion of precursors is a key non-thermal pathway:

  • Saccharomyces cerevisiae consumes 80–95% of free asparagine in bread dough via deamination [10].
  • Lactobacillus spp. in sourdough acidify matrices (pH < 4.5), protonating asparagine’s α-amino group and reducing acrylamide by 60–90% [3] [10].

Acidic conditions (pH 3.0–5.0) enable alternative routes:

  • Aspartic acid decarboxylates to β-alanine, which reacts with acrolein (from lipid oxidation) forming acrylamide at 25–37°C [8].
  • Carnosine (in meat-containing starch foods) decomposes to β-alanine and histidine, providing secondary acrylamide precursors [8] [9].

Enzymatic inhibitors in fermented foods:

  • Thiosulfinates (e.g., allicin in garlic) suppress acrylamide by 45–65% via Schiff base disruption [7].
  • Extracellular fungal asparaginase hydrolyzes asparagine to aspartate during koji fermentation, reducing soybean acrylamide by 85% [10].

Table 4: Non-Thermal Acrylamide Modulation in Fermented Systems

Food MatrixFermentation AgentKey Biochemical ChangeAcrylamide Reduction
Wheat breadS. cerevisiaeAsparagine depletion (95%)80–90%
Rye sourdoughL. plantarumpH reduction to 3.8 + asparaginase70–85%
Soy pasteAspergillus oryzaeExtracellular asparaginase80–85%
Potato-based snacksLactic acid bacteria pre-treatmentAsparagine leaching + acidification60–75%

Comprehensive Compound List

Properties

CAS Number

9082-06-8

Product Name

Acrylamide

IUPAC Name

prop-2-enamide

Molecular Formula

C3H5NO
C3H5NO
CH2=CH-CONH2

Molecular Weight

71.08 g/mol

InChI

InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5)

InChI Key

HRPVXLWXLXDGHG-UHFFFAOYSA-N

SMILES

C=CC(=O)N

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C
Soluble in ethanol, ethyl ether and acetone
Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068
WATER-SOL HIGH POLYMER
390 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 204 (very good)
(86 °F): 216%

Canonical SMILES

C=CC(=O)N

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